molecular formula C20H17N3O6S B4600456 N-[({3-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide

N-[({3-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B4600456
M. Wt: 427.4 g/mol
InChI Key: KDSNRAKYJDAORE-UHFFFAOYSA-N
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Description

N-[({3-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.08380644 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Research on compounds with structural similarities often focuses on their synthesis and crystal structure analysis. For example, studies have described the synthesis and crystal structure determination of related compounds through methods like single-crystal X-ray diffractometry, highlighting the importance of understanding molecular geometry for potential applications in material science and drug design (Zong & Wang, 2009).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor activities of compounds with furan and nitrobenzamide components, similar to the compound . For instance, compounds synthesized from 4-aminobenzoic acid hydrazones showed antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis drugs (Küçükgüzel et al., 1999). Furthermore, research into novel derivatives of 6-amino-2-phenylbenzothiazoles revealed cytostatic activities against various human cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Racané et al., 2006).

Physicochemical Properties and Drug Design

The study of physicochemical properties and drug design is another area where similar compounds are investigated. Research into the crystal structure and stability of antibiotic drugs like nitrofurantoin, through the formation of co-crystals, aims to enhance their photostability and physicochemical properties, which can improve their clinical efficacy (Vangala et al., 2012). These studies underline the significance of structural analysis and modification in developing more effective and stable drug formulations.

Properties

IUPAC Name

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-28-18-7-5-13(10-16(18)23(26)27)19(25)22-20(30)21-14-4-2-3-12(9-14)17-8-6-15(11-24)29-17/h2-10,24H,11H2,1H3,(H2,21,22,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNRAKYJDAORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=CC=C(O3)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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